Pterin-6-carboxylic Acid: A Fundamental Properties Guide for Researchers
Pterin-6-carboxylic Acid: A Fundamental Properties Guide for Researchers
Introduction
Pterin-6-carboxylic acid (PCA) is a pteridine (B1203161) derivative that holds significant interest in various scientific fields due to its roles in metabolism, its function as a photodegradation product of folic acid, and its potential as a biomarker for several diseases.[1][2] This technical guide provides a comprehensive overview of the core properties of Pterin-6-carboxylic acid, its biological significance, and detailed experimental protocols for its synthesis and analysis, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Pterin-6-carboxylic acid is an organooxygen and organonitrogen compound.[3] Structurally, it is characterized by a bicyclic pteridine core with a carboxylic acid group at the 6th position.[2] It is functionally related to an alpha-amino acid.[3] The compound typically appears as a light yellow to brown solid powder or crystals.
Chemical Identifiers and Core Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-4-oxo-3H-pteridine-6-carboxylic acid | [3] |
| Synonyms | 6-Carboxypterin, PCA, Pterine-6-carboxylic acid | [3] |
| CAS Number | 948-60-7 | [3] |
| Molecular Formula | C₇H₅N₅O₃ | [3] |
| Molecular Weight | 207.15 g/mol | [3] |
| Appearance | Light yellow to brown solid powder/crystals |
Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | 360 °C (decomposes) | [3] |
| Solubility | Practically insoluble in water; slightly soluble in 0.01 M NaOH. May dissolve in DMSO. | [4] |
| Stability | The powder is stable for 3 months at room temperature. A 1 mM solution is stable for at least 10 days at room temperature. | [4] |
| Storage | Store powder at -20°C or colder, protected from light. | [4][5] |
| logP | -1.5 | [3] |
Spectral Properties
The spectral characteristics of Pterin-6-carboxylic acid are crucial for its identification and quantification.
| Spectral Data | Wavelength/Value | Conditions | Source(s) |
| UV-Vis λmax | ~288 nm, ~350 nm | In pH 6, 10mM phosphate (B84403) buffer | [6] |
| Fluorescence | Excitation: 360 nm / Emission: 450 nm | - | [2] |
| Mass Spectrometry | m/z 208.07 [M+H]⁺ | - | [2] |
Biological Significance and Signaling Pathways
Pterin-6-carboxylic acid is involved in several key biological processes, from vitamin metabolism to oxidative stress responses.
Folate Precursor and Photodegradation Product
Pterin-6-carboxylic acid serves as a precursor for the synthesis of folate (Vitamin B9), which is essential for cell growth, development, and repair.[2][5] Conversely, it is also a known photodegradation product of folic acid.[2][7] When exposed to ultraviolet (UV) radiation, particularly UVA, folic acid degrades into 6-formylpterin (B158403) (FPT) and subsequently oxidizes to Pterin-6-carboxylic acid.[7][8]
Role in Reactive Oxygen Species (ROS) Generation
A significant aspect of PCA's biological activity is its role as a photosensitizer.[8] Upon UVA exposure, Pterin-6-carboxylic acid, along with folic acid and 6-formylpterin, can generate reactive oxygen species (ROS).[7][9][10] This production of ROS can lead to oxidative stress, which may induce DNA damage and phototoxicity in skin cells.[7][8] This pathway is of particular interest in dermatological and cancer research, as chronic exposure to UVA in the presence of unmetabolized folic acid could contribute to skin photocarcinogenesis.[7]
Potential as a Biomarker
Elevated levels of pteridines, including Pterin-6-carboxylic acid, have been observed in the urine of patients with various types of cancer.[1] This has led to research into its potential use as a non-invasive biomarker for early cancer diagnosis.[11] Additionally, PCA is considered a biomarker for tetrahydrobiopterin (B1682763) (BH4) deficiency, an essential cofactor for several enzymes.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of Pterin-6-carboxylic acid.
Chemical Synthesis by Oxidation of Neopterin (B1670844)/Biopterin (B10759762)
Pterin-6-carboxylic acid can be synthesized by the oxidation of neopterin or biopterin using potassium permanganate (B83412) (KMnO₄).[12]
Materials:
-
Neopterin or Biopterin (12.2 g)
-
Potassium permanganate (KMnO₄) (36 g)
-
Sodium hydroxide (B78521) (NaOH) (13.2 g)
-
Deionized water
-
Ethanol (B145695) (EtOH)
-
Hydrochloric acid (HCl), 1N and 1:1 dilution
-
Active coal (2 g)
Procedure:
-
Prepare Solutions:
-
Oxidation Reaction:
-
Quenching and Precipitation:
-
Filtration and Decolorization:
-
Purification by Precipitation:
-
Final Product Isolation:
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the analysis and quantification of Pterin-6-carboxylic acid.[4]
General Protocol:
-
System: HPLC with a UV detector.
-
Column: Waters Spherisorb S5-ODS 1, 4.6 x 150 mm, or a similar C18 reversed-phase column.[4]
-
Mobile Phase (Eluant): 50 mM Ammonium Phosphate (NH₄)H₂PO₄, adjusted to pH 3.[4]
-
Flow Rate: 2 ml/min.[4]
-
Detection Wavelength: 254 nm.[4]
-
Sample Preparation: Dissolve the sample in 0.01 M NaOH to a concentration of approximately 1 mg/ml.[4] For biological samples like urine, sample preparation may involve solid-phase extraction or other cleanup steps to remove interfering substances.[13]
-
Quantification: Use a calibration curve prepared from a high-purity Pterin-6-carboxylic acid standard.[14]
Conclusion
Pterin-6-carboxylic acid is a multifaceted molecule with fundamental roles in cellular metabolism and a complex relationship with UV radiation. Its properties as a folate precursor, a photosensitizing agent, and a potential disease biomarker make it a compound of significant interest for researchers in biochemistry, drug development, and clinical diagnostics. The standardized protocols for its synthesis and analysis provided herein offer a solid foundation for further investigation into its biological functions and applications.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Pterin-6-Carboxylic Acid | 948-60-7 | Benchchem [benchchem.com]
- 3. Pterin-6-Carboxylic Acid | C7H5N5O3 | CID 135403803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. schircks.ch [schircks.ch]
- 5. medchemexpress.com [medchemexpress.com]
- 6. hou.usra.edu [hou.usra.edu]
- 7. Folic acid and its photoproducts, 6-formylpterin and pterin-6-carboxylic acid, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Properties and reactivity of the folic acid and folate photoproduct 6-formylpterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of urinary pteridine levels as potential biomarkers for noninvasive diagnosis of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. schircks.ch [schircks.ch]
- 13. Sample preparation and UHPLC-FD analysis of pteridines in human urine. | Semantic Scholar [semanticscholar.org]
- 14. Pterin-6-carboxylic Acid | High-Purity Reagent [benchchem.com]
